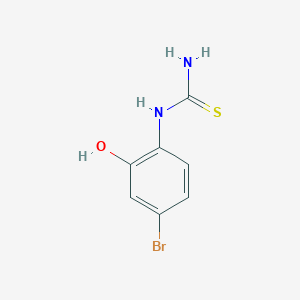![molecular formula C10H11BrN4O2 B1528516 5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 1510711-65-5](/img/structure/B1528516.png)
5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one
Overview
Description
The compound contains several functional groups, including a bromine atom, a propan-2-yl group, a 1,2,4-oxadiazole ring, and a 3,4-dihydropyrimidin-4-one ring . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-oxadiazole ring and a 3,4-dihydropyrimidin-4-one ring. These rings are part of a larger class of compounds known as heterocycles, which contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromine atom could be involved in nucleophilic substitution reactions, and the carbonyl group in the 3,4-dihydropyrimidin-4-one ring could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility .Scientific Research Applications
Reaction with Electrophiles for Oxadiazole Derivatives
Research into the reactivity of oxadiazole derivatives with electrophiles has led to the formation of novel S-alkyl and N(3)-aminomethyl derivatives. These reactions offer pathways to synthesize 5-pyrimidine substituted derivatives, expanding the utility of these compounds in medicinal chemistry (Smicius et al., 2002).
Catalytic Synthesis of Dihydropyrimidinones
The use of a Bronsted acidic ionic liquid with chlorotrimethylsilane as a catalyst facilitated the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. This catalytic system offers a promising method for the quick and high-yield production of these compounds (Kefayati et al., 2012).
Pharmacological Screening of Pyrimidinone Derivatives
A study on the synthesis and in vitro pharmacological screening of 3, 4-dihydropyrimidin-2-one derivatives highlighted their significant antimicrobial activity. This research underscores the potential of these compounds as a basis for developing new antimicrobial agents (Dey et al., 2022).
Synthesis and Evaluation as Antitubercular and Antimalarial Agents
Tetrahydropyrimidine–Isatin Hybrids
The design and synthesis of tetrahydropyrimidine–isatin hybrids, followed by their in vitro evaluation, demonstrated potential antitubercular and antimalarial activities. This work illustrates the utility of these hybrids in addressing infectious diseases caused by tuberculosis and malaria (Akhaja & Raval, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-6(2)9-13-8(17-14-9)4-15-5-12-3-7(11)10(15)16/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXSGCEYMPANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



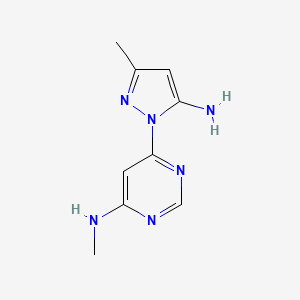
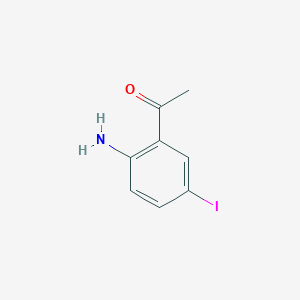
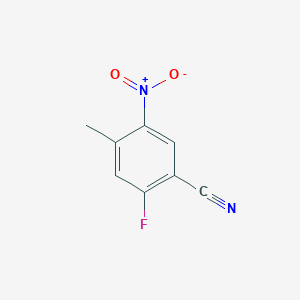
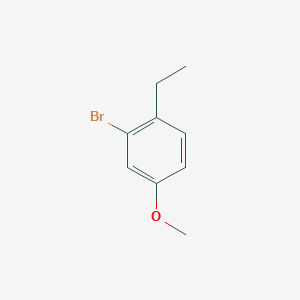
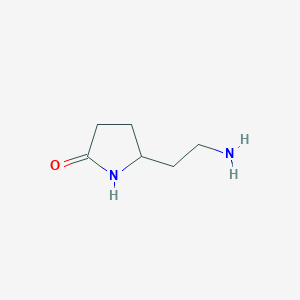

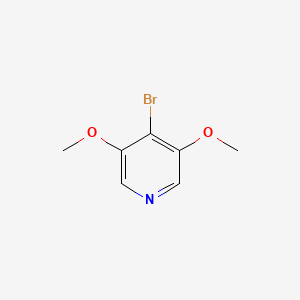
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
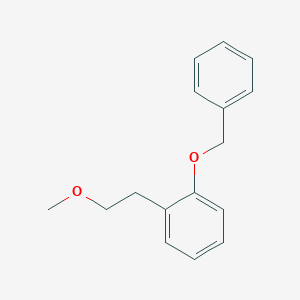
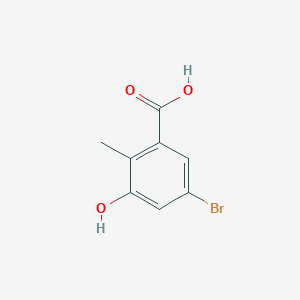
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
